3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile
Description
3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile is a substituted isothiazole derivative characterized by a chloro group at position 3, a carbonitrile group at position 4, and a (4-methoxyphenethyl)amino substituent at position 3.
Properties
IUPAC Name |
3-chloro-5-[2-(4-methoxyphenyl)ethylamino]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-18-10-4-2-9(3-5-10)6-7-16-13-11(8-15)12(14)17-19-13/h2-5,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKLUFJTOIHPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(C(=NS2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile typically involves the reaction of 3-chloro-4-isothiazolecarbonitrile with 4-methoxyphenethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences and similarities between the target compound and analogous isothiazolecarbonitriles:
*Estimated based on formula C₁₃H₁₂ClN₃OS.
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CN) at position 3 and 4 are conserved across analogs, stabilizing the isothiazole ring and enabling nucleophilic substitution reactions .
Challenges for the Target Compound :
- The bulky (4-methoxyphenethyl)amino group may hinder regioselective coupling or require protective strategies to prevent side reactions.
Functional Comparisons
Physicochemical Properties :
- Solubility : The methoxyphenethyl group’s ether and amine functionalities may improve aqueous solubility relative to purely hydrophobic analogs (e.g., 3-chloro-5-(2-chlorophenyl) derivatives) .
- Stability: The amino group at position 5 could increase susceptibility to oxidation or hydrolysis compared to halogen or sulfur substituents .
Biological Activity
3-Chloro-5-[(4-methoxyphenethyl)amino]-4-isothiazolecarbonitrile, with the chemical formula CHClNOS and a molecular weight of approximately 293.77 g/mol, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 293.77 g/mol |
| CAS Number | 3787754 |
| Boiling Point | Not specified |
| Purity | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate isothiazole derivatives with amines. The specific protocols can vary, but they generally include steps such as:
- Formation of Isothiazole Ring : This may involve cyclization reactions using thioketones and α-halo carbonitriles.
- Substitution Reactions : The introduction of the methoxyphenethyl group through nucleophilic substitution or coupling reactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives of isothiazole showed significant cytotoxicity against human tumor cell lines, suggesting potential applications in cancer therapy .
- Specific mechanisms may involve the induction of apoptosis in cancer cells, although detailed studies on this particular compound are still limited.
Antimicrobial Activity
Compounds containing isothiazole moieties have been reported to possess antimicrobial properties. This includes activity against bacteria and fungi:
- A related compound exhibited potent anti-H. pylori activity and urease inhibition, which could be beneficial for treating gastric infections .
- The potential for this compound to act as an antimicrobial agent warrants further investigation.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that:
- Compounds with similar structures have shown varying degrees of toxicity in zebrafish embryo assays, indicating a need for thorough evaluation of teratogenic effects .
- The LC50 values (lethal concentration for 50% of subjects) provide insight into the compound's safety, with lower values indicating higher toxicity.
Study on Anticancer Properties
A recent study investigated the anticancer properties of isothiazole derivatives, including those structurally related to this compound. The findings revealed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : Significant inhibition of cell proliferation was observed at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating effective cytotoxicity.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of isothiazole derivatives:
- Test Organisms : Staphylococcus aureus and Escherichia coli.
- Findings : The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
